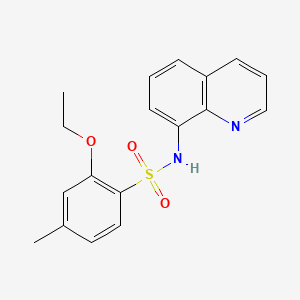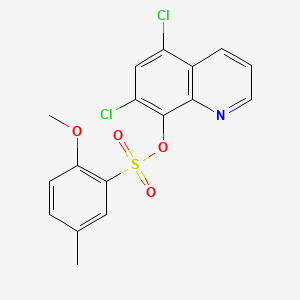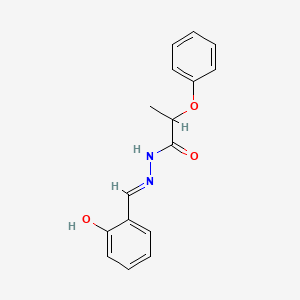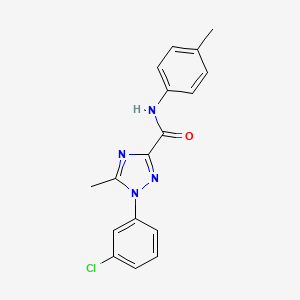![molecular formula C18H11NO4 B15282948 3,6-dihydroxy-5-phenyl-1H-benzo[de]isoquinoline-1,4(2H)-dione](/img/structure/B15282948.png)
3,6-dihydroxy-5-phenyl-1H-benzo[de]isoquinoline-1,4(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-dihydroxy-5-phenyl-1H-benzo[de]isoquinoline-1,4(2H)-dione is a complex organic compound with a unique structure that includes both hydroxy and phenyl groups. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dihydroxy-5-phenyl-1H-benzo[de]isoquinoline-1,4(2H)-dione typically involves multi-step organic reactions. One common method includes the Bischler-Napieralski reaction, which is used to form isoquinoline derivatives . This reaction involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Bischler-Napieralski reaction or similar cyclization reactions to ensure high yield and purity.
化学反応の分析
Types of Reactions
3,6-dihydroxy-5-phenyl-1H-benzo[de]isoquinoline-1,4(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
科学的研究の応用
3,6-dihydroxy-5-phenyl-1H-benzo[de]isoquinoline-1,4(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3,6-dihydroxy-5-phenyl-1H-benzo[de]isoquinoline-1,4(2H)-dione involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can affect the function of enzymes and receptors, leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
- 1-phenyl-3,4-dihydro-6,7-dimethoxyisoquinoline
- 5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl(phenyl)methanone
Uniqueness
3,6-dihydroxy-5-phenyl-1H-benzo[de]isoquinoline-1,4(2H)-dione is unique due to the presence of both hydroxy and phenyl groups, which contribute to its diverse chemical reactivity and potential biological activities. Its structure allows for multiple types of chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
特性
分子式 |
C18H11NO4 |
|---|---|
分子量 |
305.3 g/mol |
IUPAC名 |
4,6-dihydroxy-5-phenylbenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H11NO4/c20-15-10-7-4-8-11-13(10)14(18(23)19-17(11)22)16(21)12(15)9-5-2-1-3-6-9/h1-8,20-21H,(H,19,22,23) |
InChIキー |
JKRWEUNINHVXFZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C3=C4C(=CC=C3)C(=O)NC(=O)C4=C2O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B15282866.png)
![ethyl 4-{[4-(1H-pyrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B15282871.png)

![4,4-Dimethoxy-7-phenyl-4,6-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B15282882.png)

![6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282912.png)
methanone](/img/structure/B15282913.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-phenylpropanamide](/img/structure/B15282921.png)

![2-[3-(3,4-dimethoxyphenyl)-5-(methylsulfanyl)-1H-pyrazol-1-yl]-4,6-bis(4-methyl-1-piperazinyl)-1,3,5-triazine](/img/structure/B15282929.png)
![N-(3,4-dimethyl-5-isoxazolyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B15282930.png)
![3-(1-Benzofuran-2-yl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282936.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15282943.png)

